molecular formula C17H24N4O2 B5601532 (1S,5R)-6-(cyclobutylmethyl)-3-(1-methylpyrazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-(cyclobutylmethyl)-3-(1-methylpyrazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5601532
M. Wt: 316.4 g/mol
InChI Key: LILTXGXIOAMWCI-DZGCQCFKSA-N
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Description

(1S,5R)-6-(cyclobutylmethyl)-3-(1-methylpyrazole-4-carbonyl)-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-(cyclobutylmethyl)-3-(1-methylpyrazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, followed by the introduction of the cyclobutylmethyl and 1-methylpyrazole-4-carbonyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents, such as tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-(cyclobutylmethyl)-3-(1-methylpyrazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst in ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-6-(cyclobutylmethyl)-3-(1-methylpyrazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1S,5R)-6-(cyclobutylmethyl)-3-(1-methylpyrazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-6-(cyclobutylmethyl)-3-(1-methylpyrazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is unique due to its bicyclic structure and the presence of both cyclobutylmethyl and 1-methylpyrazole-4-carbonyl groups. This combination of features makes it distinct from other similar compounds and provides it with unique chemical and biological properties.

Properties

IUPAC Name

(1S,5R)-6-(cyclobutylmethyl)-3-(1-methylpyrazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-19-9-14(7-18-19)16(22)20-10-13-5-6-15(11-20)21(17(13)23)8-12-3-2-4-12/h7,9,12-13,15H,2-6,8,10-11H2,1H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILTXGXIOAMWCI-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CC3CCC(C2)N(C3=O)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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